molecular formula C26H39N5O6S2 B12409083 [(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone

[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone

Cat. No.: B12409083
M. Wt: 581.8 g/mol
InChI Key: UFKYDDBMWHWQPP-HXUWFJFHSA-N
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Description

[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperidine ring, a piperazine ring, and an oxadiazole ring, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of [(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone involves multiple steps and specific reaction conditions. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction, resulting in the formation of the desired compound.

Chemical Reactions Analysis

[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of [(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, leading to a series of biochemical reactions that result in its pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C26H39N5O6S2

Molecular Weight

581.8 g/mol

IUPAC Name

[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H39N5O6S2/c1-5-21(6-2)38(33,34)22-9-11-23(12-10-22)39(35,36)31-13-7-8-20(18-31)25(32)29-14-16-30(17-15-29)26-27-24(19(3)4)28-37-26/h9-12,19-21H,5-8,13-18H2,1-4H3/t20-/m1/s1

InChI Key

UFKYDDBMWHWQPP-HXUWFJFHSA-N

Isomeric SMILES

CCC(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](C2)C(=O)N3CCN(CC3)C4=NC(=NO4)C(C)C

Canonical SMILES

CCC(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=NC(=NO4)C(C)C

Origin of Product

United States

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